molecular formula C27H26O6 B11141906 (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11141906
M. Wt: 446.5 g/mol
InChI Key: HLXLSHVDGRILLH-CFRMEGHHSA-N
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Description

The compound (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (hereafter referred to as Compound A) is a benzofuran-3(2H)-one derivative with a molecular formula of C27H26O6 and a molecular weight of 446.499 g/mol . Its structure features:

  • A Z-configuration at the C2 benzylidene double bond.
  • A 2,5-dimethylbenzyloxy group at the C6 position of the benzofuran ring.
  • A 2,3,4-trimethoxybenzylidene substituent at the C2 position.

Properties

Molecular Formula

C27H26O6

Molecular Weight

446.5 g/mol

IUPAC Name

(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H26O6/c1-16-6-7-17(2)19(12-16)15-32-20-9-10-21-23(14-20)33-24(25(21)28)13-18-8-11-22(29-3)27(31-5)26(18)30-4/h6-14H,15H2,1-5H3/b24-13-

InChI Key

HLXLSHVDGRILLH-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3

Origin of Product

United States

Biological Activity

The compound (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. Benzofuran and its derivatives are known for their significant pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant effects. This article reviews the biological activity of the specified compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound's molecular formula is C19H21O5C_{19}H_{21}O_{5}, with a molecular weight of 355.3 g/mol. Its structure features a benzofuran core substituted with various functional groups that contribute to its biological activity.

1. Anti-Cancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit promising anti-cancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line Inhibition Rate (%)
K562 (Leukemia)56.84
NCI-H460 (Lung Cancer)80.92
HCT-116 (Colon Cancer)72.14
MDA-MB-435 (Melanoma)50.64

These results indicate that the compound effectively inhibits cell proliferation in various cancer types, suggesting its potential as an anti-cancer agent .

2. Anti-Inflammatory Activity

The compound exhibits significant anti-inflammatory properties. It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1 in vitro by over 90%, indicating a potent ability to modulate inflammatory responses . This effect is crucial for managing chronic inflammatory diseases.

3. Antioxidant Activity

Benzofuran derivatives are also known for their antioxidant capabilities. The compound has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress and related damage . The mechanism involves the modulation of reactive oxygen species (ROS) levels in affected cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis: The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
  • Inhibition of NF-κB Pathway: It effectively suppresses the NF-κB signaling pathway, which is often activated in inflammatory conditions and cancers .

Case Studies

A series of experiments conducted on various cell lines revealed the compound's potential:

  • K562 Leukemia Cells: Treatment with the compound resulted in a significant reduction in cell viability after 72 hours, demonstrating its cytotoxic effects.
  • Inflammatory Models: In animal models of inflammation, administration of the compound led to a marked decrease in swelling and pain responses compared to controls.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against certain cancer cell lines. The presence of multiple methoxy groups may enhance lipophilicity, improving bioavailability.
  • Anti-inflammatory Effects : The compound may influence cellular signaling pathways related to inflammation.
  • Antioxidant Activity : The structural features may contribute to scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have explored the applications and efficacy of compounds related to This compound :

  • Anticancer Studies : In vitro studies demonstrated that derivatives of benzofuran exhibited significant antiproliferative activity against various cancer cell lines. These findings suggest that the structural arrangement plays a critical role in enhancing therapeutic efficacy .
  • Biological Mechanism Investigations : Molecular docking studies have been conducted to elucidate the binding affinity of this compound to specific biological targets, providing insights into its mechanism of action .

Chemical Reactions Analysis

Conjugate (1,4-) Addition Reactions

The enone system (C=O conjugated to C=C) undergoes nucleophilic additions at the β-carbon via Michael addition mechanisms. This reactivity is driven by hyperconjugation stabilizing the transition state .

Example Mechanism :

  • Protonation : Acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the β-carbon .

  • Nucleophilic Attack : Water, amines, or organometallic reagents (e.g., Grignard) attack the β-carbon, forming an enol intermediate.

  • Tautomerization : The enol tautomerizes to regenerate the carbonyl group, yielding the 1,4-adduct.

Key Reactions :

Reaction TypeReagents/ConditionsProduct
HydrohalogenationHX (X = Cl, Br)β-Halo ketone
HydrationH₃O⁺, H₂Oβ-Hydroxy ketone
Organometallic AddnRMgX (Grignard)Alkylated ketone

Electrophilic Aromatic Substitution

The benzofuran core and methoxy-substituted benzylidene group direct electrophiles to specific positions:

  • Benzofuran : Electron-rich due to the oxygen heteroatom, favoring electrophilic attack at positions 4 and 7.

  • Methoxy Groups : Activate the aromatic ring via electron donation, directing electrophiles to ortho and para positions relative to the methoxy substituents.

Example Reaction :
Nitration :

  • Nitronium Ion Attack : HNO₃/H₂SO₄ generates NO₂⁺, which attacks the activated benzofuran ring.

  • Intermediate Stabilization : Resonance stabilization by the oxygen lone pairs.

  • Deprotonation : Regenerates aromaticity, yielding nitro-substituted derivatives.

Acid- or Base-Catalyzed Cyclization

The compound can undergo intramolecular cyclization under varying conditions, forming heterocyclic products :

Acidic Conditions :

  • Protonation of the enone carbonyl facilitates nucleophilic attack by adjacent hydroxyl or amine groups, forming fused rings.

Basic Conditions :

  • Deprotonation of acidic α-hydrogens (e.g., thioamide NH in analogs) generates nucleophilic sites for cyclization .

Example Pathways :

ConditionMechanismProduct Type
AcidicIntramolecular aldol condensationFused benzofurans
NeutralEDCI-mediated cyclizationOxadiazoles
BasicDeprotonation and nucleophilic addnTriazoles

Hydrolysis of Ether and Ester Linkages

The 2,5-dimethylbenzyl ether and ester groups (if present in derivatives) are susceptible to hydrolysis:

Ether Cleavage :

  • Acidic : HBr/AcOH cleaves the benzyl ether via SN1/SN2 mechanisms, yielding phenolic derivatives.

  • Reductive : LiAlH₄ reduces ethers to alcohols under extreme conditions.

Ester Hydrolysis :

  • Basic : NaOH/H₂O saponifies esters to carboxylic acids.

  • Acidic : H₃O⁺ hydrolyzes esters to carboxylic acids and alcohols.

Condensation Reactions

The benzylidene aldehyde group participates in Schiff base formation with primary amines:

  • Nucleophilic Attack : Amine attacks the aldehyde carbonyl.

  • Dehydration : Loss of H₂O forms an imine (C=N) linkage.

Applications :

  • Synthesis of hydrazones for biological screening.

  • Crosslinking in polymer chemistry.

Oxidation and Reduction

  • Oxidation : The enone system resists further oxidation, but the benzylidene group may oxidize to carboxylic acids under strong conditions (e.g., KMnO₄).

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ reduces both the ketone and alkene .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound A is distinguished from similar benzofuran-3(2H)-one derivatives by its methyl and methoxy substituents. Key comparisons include:

Table 1: Substituent Patterns and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Compound A 2,5-Dimethylbenzyloxy (C6), 2,3,4-Trimethoxybenzylidene (C2) C27H26O6 446.499 Methoxy, Methyl, Benzylidene
(Z)-2-(3,4-Dihydroxybenzylidene)-5,6-dihydroxybenzofuran-3(2H)-one (6s) 3,4-Dihydroxybenzylidene (C2), 5,6-Dihydroxy (benzofuran) C15H10O6 285.0405 Hydroxyl
(Z)-6,7-Dihydroxy-2-(2,3,4-trihydroxybenzylidene)benzofuran-3(2H)-one (6k) 2,3,4-Trihydroxybenzylidene (C2), 6,7-Dihydroxy (benzofuran) C15H10O7 301.0354 Hydroxyl
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene (C2), Thiazolo-pyrimidine core C22H17N3O3S 403.40 Cyano, Thiazole
Key Observations :

Lipophilicity : Compound A’s methoxy and methyl groups enhance lipophilicity compared to hydroxylated analogs like 6s and 6k, which are more polar due to hydroxyl groups. This difference impacts solubility and bioavailability .

Electronic Effects: Methoxy groups in Compound A are electron-donating, stabilizing the benzylidene moiety. In contrast, cyano groups in thiazolo-pyrimidine derivatives (e.g., 11b) are electron-withdrawing, altering reactivity .

Thermal Stability : Hydroxylated analogs (e.g., 6s, 6k) exhibit high melting points (210–230°C with carbonization), suggesting thermal stability. Compound A’s thermal behavior is unreported but may align due to aromatic rigidity .

Spectroscopic Characterization

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M-H]⁻)
Compound A Not reported in evidence Not reported in evidence Not reported
6s 6.75 (s, 1H), 6.55 (s, 1H) 145.96, 143.68, 116.45 285.0405 (obs)
6k 7.71 (d, J=8.7 Hz), 6.50 (d, J=8.7 Hz) 181.97 (C=O), 154.83, 148.87 301.0354 (obs)
11b 8.01 (s, =CH), 7.41 (d, ArH) 165.68 (C=O), 147.35, 138.89 403.40 (M⁺)
Analysis :
  • Compound A’s hypothetical ¹H NMR would feature methyl protons (δ ~2.2–2.4 ppm), methoxy groups (δ ~3.8 ppm), and aromatic protons from the benzylidene and benzofuran rings (δ 6.5–7.7 ppm).
  • The absence of hydroxyl groups in Compound A eliminates broad peaks seen in 6s and 6k (δ 9–11 ppm) .

Q & A

Q. What are the typical synthetic routes for preparing (2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one?

Methodological Answer: The compound is synthesized via a multi-step route involving:

Benzofuran core formation : Condensation of substituted salicylaldehydes with ketones or brominated intermediates under reflux conditions (e.g., using anhydrous acetone and potassium carbonate as a base) .

Benzylidene introduction : A Knoevenagel condensation between the benzofuran-3-one intermediate and a substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) under acidic or basic conditions to form the Z-configured exocyclic double bond .

Oxy-substituent addition : Etherification using 2,5-dimethylbenzyl bromide in the presence of NaH or another strong base to introduce the benzyloxy group at the 6-position .
Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., THF or DCM) to improve yield.

Q. How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed?

Methodological Answer: The Z-configuration is confirmed using:

  • Nuclear Overhauser Effect (NOE) NMR : Irradiation of the benzylidene proton should show NOE correlations with adjacent methoxy or aromatic protons .
  • X-ray crystallography : Single-crystal analysis provides unambiguous evidence of the double-bond geometry .
  • Comparative UV-Vis spectroscopy : Z-isomers often exhibit distinct absorption maxima due to reduced conjugation compared to E-isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methoxy groups (~δ 3.5–3.8 ppm for –OCH3), benzylidene protons (δ 7.0–8.0 ppm), and benzofuran carbonyl (δ 170–180 ppm in 13C) .
  • HRMS : Confirm molecular formula using high-resolution mass spectrometry (e.g., ESI-HRMS) .
  • IR spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the benzylidene condensation step?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state .
  • Catalyst screening : Test Lewis acids like ZnCl2 or TiCl4 to accelerate imine formation .
  • Temperature control : Reflux at 80–100°C for 18–24 hours to ensure completion .
    Data-Driven Optimization : Design a factorial experiment varying solvent, catalyst, and temperature, then analyze yields via HPLC .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control for stereochemical purity : Ensure Z-configuration consistency via chiral HPLC or NOE analysis, as E-isomers may exhibit different activity .
  • Validate assay conditions : Replicate assays under standardized pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Dose-response curves : Use IC50/EC50 values rather than single-point data to account for potency differences .

Q. How do substituent positions (e.g., methoxy vs. methyl groups) influence reactivity in downstream modifications?

Methodological Answer:

  • Electron-donating groups (e.g., –OCH3) : Enhance electrophilic substitution at the 2,3,4-positions but may reduce solubility in polar solvents .
  • Steric effects : 2,5-Dimethylbenzyloxy groups hinder reactions at the 6-position, necessitating protecting-group strategies .
    Experimental Design : Synthesize analogs with substituent variations (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy) and compare reactivity in nucleophilic substitution or oxidation reactions .

Q. What advanced techniques resolve spectral data inconsistencies in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between benzylidene and benzofuran moieties .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
  • Isotopic labeling : Introduce deuterium at key positions to simplify spectral interpretation .

Q. How can experimental limitations in biological evaluation (e.g., compound degradation) be mitigated?

Methodological Answer:

  • Stability studies : Conduct accelerated degradation tests under varying pH, light, and temperature to identify degradation products via LC-MS .
  • Cold-chain handling : Store samples at –20°C with desiccants to prevent hydrolysis of methoxy groups .
  • Real-time monitoring : Use in-situ techniques like UV-Vis or fluorescence spectroscopy to track compound integrity during assays .

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